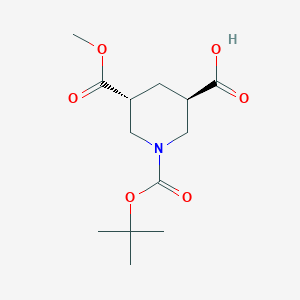

rel-(3R,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C13H21NO6 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

(3R,5R)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-8(10(15)16)5-9(7-14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9-/m1/s1 |

InChI Key |

DYLHJFCOKNLATM-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)C(=O)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation Conditions

-

Catalyst : Rhodium on carbon (5% w/w) is employed under high-pressure hydrogen (5–200 atm).

-

Solvent System : Methanol or ethanol combined with hydrochloric acid (6 M) to protonate intermediates.

-

Temperature : Reactions proceed at 50°C for 12–48 hours to ensure complete reduction.

The hydrogenation generates a cis-diamine intermediate, which undergoes spontaneous ring closure to form the piperidine skeleton. Stereochemical outcomes depend on the catalyst’s surface geometry, favoring the trans-diastereomer in rhodium-mediated reactions.

Boc Protection of the Piperidine Amine

After hydrogenation, the secondary amine at the piperidine’s 1-position is protected using di-tert-butyl dicarbonate (Boc₂O).

Reaction Optimization

-

Base : Triethylamine (3–4 equivalents) neutralizes HCl byproducts.

-

Solvent : Ethyl acetate or dichloromethane at 0°C to room temperature.

-

Yield : 75–87% after purification by silica gel chromatography (hexane/ethyl acetate gradient).

Critical to this step is avoiding over-Bocylation, which is mitigated by stoichiometric control of Boc₂O (1.2–1.5 equivalents).

Resolution of Diastereomers

The hydrogenation step produces a mixture of (3R*,5S*) and (3R*,5R*) diastereomers, necessitating chromatographic or crystallographic separation.

Silica Gel Chromatography

Crystallization Techniques

-

Solvent : Ethyl acetate or methanol induces selective crystallization of the trans-isomer.

-

Additives : (1R)-1-Phenylethylamine forms salts with the carboxylic acid, enhancing crystallinity.

Key Synthetic Routes and Yields

The table below compares methods from published protocols:

Analytical Characterization

-

¹H NMR (CDCl₃): δ 1.47 (9H, s, Boc CH₃), 2.41–2.63 (m, piperidine H), 3.71 (3H, s, COOCH₃), 4.38 (d, piperidine H).

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-reduction to piperidine-3,5-dicarboxylic acid derivatives occurs if hydrogen pressure exceeds 200 atm. Controlled pressure (50–100 atm) minimizes this.

-

Epimerization : Acidic workup may racemize the (3R,5R) isomer. Neutralization with NaHCO₃ before extraction preserves stereochemistry.

Industrial-Scale Adaptations

Patent EP2583967NWA1 details a kilogram-scale process using:

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound exhibits reactivity typical of carboxylic acids and amines, enabling diverse transformations:

a. Amide Formation

-

The primary carboxylic acid group reacts with amines in the presence of coupling reagents (e.g., EDC, HOBt) to form amides.

b. Esterification

-

Esters can be formed via acid-catalyzed reactions with alcohols or using reagents like DCC/DMAP.

c. Deprotection of Boc Group

-

Removal of the tert-butoxycarbonyl group is achieved under acidic conditions (e.g., HCl in MeOH), releasing the primary amine .

d. Hydrolysis of Methoxycarbonyl Group

-

The methyl ester undergoes saponification to yield a carboxylic acid under basic conditions (e.g., NaOH).

Structural Analysis and NMR Data

The compound’s stereochemistry and purity are confirmed via NMR spectroscopy. Key spectral features include:

| Proton Environment | Chemical Shift (δ) | Integration | Multiplicity |

|---|---|---|---|

| tert-Butyl (Boc) | 1.47 | 9H (s) | singlet |

| Piperidine ring protons | 1.72–2.72 | 1–2H (m/d) | multiplet |

| Methoxycarbonyl methyl | 3.71 | 3H (s) | singlet |

| Amide proton | 4.38 | 2H (d) | doublet |

Comparison with Analogous Compounds

Structural differences from related piperidine derivatives highlight its unique reactivity:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H21NO6

- Molecular Weight : 287.32 g/mol

- IUPAC Name : rel-(3R,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid

The structural features of this compound allow for various chemical reactions, enhancing its utility in synthesizing other biologically active molecules.

Pharmaceutical Applications

-

Drug Development :

- The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo transformations makes it a valuable building block for creating novel drugs.

- For instance, studies have demonstrated its potential as a lead compound in developing inhibitors for specific biological targets, particularly in the context of enzyme inhibition and receptor binding studies.

-

Biological Activity :

- Interaction studies have shown that this compound exhibits significant binding affinity towards various biological targets. This property is crucial for assessing its viability as a therapeutic agent .

- The compound's derivatives have been investigated for their effects on conditions such as cancer and cardiovascular diseases, where they may act as inhibitors of specific pathways involved in disease progression.

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study published in Molecules explored the synthesis of derivatives of this compound to evaluate their pharmacological profiles. The results indicated that certain derivatives exhibited enhanced biological activity compared to the parent compound .

- Case Study 2 : Research conducted on the binding affinity of this compound against specific targets revealed that it could serve as a scaffold for developing new therapeutic agents aimed at treating metabolic disorders .

Mechanism of Action

The mechanism of action of rel-(3R,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : rel-(3R,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid

- CAS : 914261-00-0

- Molecular Formula: C₁₃H₂₁NO₆

- Molar Mass : 287.31 g/mol .

Structural Features :

This compound features a piperidine ring with three functional groups:

tert-Butoxycarbonyl (Boc) at position 1 (amine protection).

Methoxycarbonyl at position 5 (ester group).

Carboxylic acid at position 3 (polar, ionizable group).

The stereochemistry (rel-(3R,5R)) influences its conformational stability and reactivity .

Comparison with Structurally Similar Compounds

Stereoisomeric Derivatives

Compound : (3R,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid .

- Key Differences : Diastereomer due to opposite configurations at positions 3 and 4.

- Synthesis : Co-produced with the target compound via rhodium-catalyzed hydrogenation of dimethyl pyridine-3,5-dicarboxylate, followed by acid hydrolysis .

- Properties : Distinct NMR profiles (δ 1.33–8.47 ppm) compared to the rel-(3R,5R) isomer, highlighting stereochemical effects on electronic environments .

Piperidine Dicarboxylic Acid Analogs

Compound : rel-(3R,5S)-1-(tert-Butoxycarbonyl)piperidine-3,5-dicarboxylic acid .

- Molecular Formula: C₁₂H₁₉NO₆

- Molar Mass : 273.28 g/mol.

- Key Differences : Replaces the methoxycarbonyl group with a carboxylic acid at position 5, increasing polarity and hydrogen-bonding capacity.

- Applications : Enhanced solubility in aqueous media makes it preferable for peptide coupling reactions .

Bicyclic and Heterocyclic Analogs

Compound : rel-(3aR,5s,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid (CAS: 1401464-09-2) .

- Key Differences : Bicyclo[3.2.0]heptane framework introduces ring strain, reducing conformational flexibility compared to piperidine.

- Applications : Used in constrained peptidomimetics for protease inhibition .

Compound : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid .

- Molecular Formula: C₁₇H₂₃NO₄

- Molar Mass : 305.37 g/mol.

Fluorinated Derivatives

Compound : rel-(3R,5R)-2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 1272757-92-2) .

- Key Differences : Fluorine atom at position 5 enhances metabolic stability and electronegativity, altering electronic distribution.

- Applications : Fluorinated analogs are prioritized in CNS drug discovery due to improved blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

rel-(3R,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid is a piperidine derivative with significant potential in pharmaceutical research. Its unique structural features, including the tert-butoxycarbonyl and methoxycarbonyl groups, contribute to its biological activity, making it a subject of interest in drug development and synthesis.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₁NO₆

- Molecular Weight : 287.32 g/mol

- IUPAC Name : this compound

The compound's structure allows for various chemical modifications that can enhance its biological properties.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of various piperidine derivatives, including this compound, against different cancer cell lines.

-

Cytotoxicity Assessment : The compound was evaluated for its cytotoxic activity using the MTT assay across several tumor cell lines. The results indicated a selective cytotoxicity profile:

Cell Line CC₅₀ (µM) Selective Cytotoxicity Index (SCI) COLO201 (Colorectal) <30 High MDA-MB-231 (Breast) >10 Moderate A549 (Lung) >10 Low

These findings suggest that the compound exhibits promising anticancer properties, particularly against colorectal cancer cells.

The mechanism by which this compound exerts its effects involves:

-

Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to cell cycle arrest in different phases depending on the cell line. For instance, COLO201 cells showed arrest in the G2/M phase, while MDA-MB-231 cells were arrested in the G0/G1 phase.

- G2/M Phase Arrest in COLO201 : Increased proportions of cells were observed in this phase after treatment with concentrations close to CC₅₀.

- G0/G1 Phase Arrest in MDA-MB-231 : A decrease in cell proliferation was noted across all concentrations tested.

Structure–Activity Relationship (SAR)

Understanding the relationship between the structure and biological activity of this compound is crucial for optimizing its therapeutic potential. The presence of specific functional groups significantly influences its binding affinity and cytotoxicity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique aspects of this compound:

| Compound Name | Structural Features | Similarity Index | Unique Aspects |

|---|---|---|---|

| (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | Bicyclic structure | 0.95 | Bicyclic vs monocyclic |

| 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | Different position of carboxylic acid | 0.92 | Positioning of functional groups |

| (S)-tert-butyl 6-(5-bromo)imidazole | Contains imidazole ring | 0.84 | Different ring structure entirely |

This table illustrates that while many compounds share similar functional groups or core structures, this compound possesses distinct features that may influence its reactivity and biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the piperidine core with dual ester functionalities in this compound?

- Methodological Answer : The piperidine ring can be synthesized via cyclization of appropriately substituted linear precursors. For example, tert-butoxycarbonyl (Boc) protection at the nitrogen is critical to prevent undesired side reactions during esterification. A stepwise approach involves:

Boc protection of a piperidine intermediate using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .

Selective methoxycarbonylation at the 5-position using methyl chloroformate in the presence of a mild base (e.g., NaHCO₃) to avoid epimerization .

Carboxylic acid activation at the 3-position via saponification of a methyl ester precursor with LiOH or NaOH .

- Key Considerations : Monitor stereochemical integrity using chiral HPLC or polarimetry, as the rel-(3R,5R) configuration is sensitive to reaction conditions .

Q. How can the purity and identity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., Nukol™ or Carbowax® 20M) and a mobile phase of acetonitrile/water with 0.1% TFA to resolve enantiomeric impurities .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and methoxycarbonyl (δ ~3.7 ppm for OCH₃). The piperidine ring protons will show characteristic coupling patterns .

- IR : Look for carbonyl stretches at ~1700 cm⁻¹ (Boc and ester groups) and a broad O-H stretch (~2500 cm⁻¹) for the carboxylic acid .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₄H₂₃NO₆ (exact mass: 317.1477) .

Advanced Research Questions

Q. What experimental conditions minimize racemization during Boc deprotection in this compound?

- Methodological Answer :

- Acidic Deprotection : Use TFA in dichloromethane (DCM) at 0°C for controlled Boc removal. Avoid prolonged exposure to strong acids (e.g., HCl), which may protonate the piperidine nitrogen and induce epimerization .

- Neutralization : After deprotection, immediately neutralize with a weak base (e.g., NaHCO₃) to stabilize the free amine and prevent β-elimination .

- Monitoring : Track enantiomeric excess (ee) via chiral GC or HPLC after derivatization with a chiral auxiliary (e.g., Mosher’s acid chloride) .

Q. How can computational modeling predict the conformational stability of the piperidine ring under varying pH conditions?

- Methodological Answer :

- Software Tools : Use Gaussian or Schrödinger Suite for DFT calculations (B3LYP/6-31G* basis set) to analyze ring puckering and torsional strain.

- Protonation States : Model the compound at physiological pH (7.4) and acidic conditions (pH 2.0) to assess the impact of the carboxylic acid’s ionization on ring conformation .

- Validation : Compare computational results with experimental NOESY NMR data to confirm intramolecular hydrogen bonding between the carboxylic acid and methoxycarbonyl group .

Q. What are the challenges in achieving regioselective functionalization of the piperidine ring for downstream applications?

- Methodological Answer :

- Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for nitrogen, Alloc for hydroxyl) to enable selective modifications. For example, Alloc can be removed via Pd(0)-catalyzed deprotection without affecting the Boc group .

- Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for C-H activation at the 4-position of the piperidine ring, leveraging steric hindrance from the Boc group to direct reactivity .

- Case Study : A recent study demonstrated Pd-mediated cross-coupling at the 5-methoxycarbonyl group while preserving the Boc-protected amine .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar Boc-protected piperidine derivatives: How to reconcile?

- Analysis : Variations in melting points (e.g., 162–166°C for 2-[1-Boc-4-piperidinyl]-1,3-thiazole-4-carboxylic acid vs. 150–151°C for 3-[(Boc)amino]-5-hydroxybenzoic acid) arise from differences in crystallinity and hydrogen-bonding networks .

- Resolution : Perform differential scanning calorimetry (DSC) to compare thermal behavior and confirm polymorphic forms. Recrystallize from ethyl acetate/hexane to standardize crystal packing .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.